molecular formula C19H21ClN2O5S B6577988 5-chloro-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 1172914-72-5

5-chloro-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B6577988
CAS No.: 1172914-72-5
M. Wt: 424.9 g/mol
InChI Key: OWLUWTAKXSAJKY-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide (CAS 1172914-72-5) is a synthetic sulfonamide derivative of high interest in chemical and pharmaceutical research. This compound, with the molecular formula C 19 H 21 ClN 2 O 5 S and a molecular weight of 424.90 g/mol, is characterized by its complex structure featuring a tetrahydroquinoline core modified with methoxyacetyl and sulfonamide groups . Sulfonamides as a class are known for their versatile biological activities and are frequently investigated for their role as key intermediates or active scaffolds in medicinal chemistry . The specific structural features of this compound suggest potential for application in developing enzyme inhibitors, such as kinase inhibitors, given that structurally similar sulfonamide-tetrahydroquinoline hybrids have been explored as inhibitors of targets like CDK8/19 in oncological research . Its well-defined structure, available in purities exceeding 90%, makes it a valuable candidate for hit-to-lead optimization programs, structure-activity relationship (SAR) studies, and biochemical screening . This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O5S/c1-26-12-19(23)22-9-3-4-13-5-7-15(11-16(13)22)21-28(24,25)18-10-14(20)6-8-17(18)27-2/h5-8,10-11,21H,3-4,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLUWTAKXSAJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylation of 5-Chlorosalicylic Acid

The benzene sulfonamide core originates from 5-chlorosalicylic acid, which undergoes methylation to introduce the methoxy group. Two methylation routes are documented:

  • Anhydrous methylation : Direct treatment with dimethyl sulfate and potassium carbonate in acetone yields methyl 5-chloro-2-methoxybenzoate at 95% efficiency.

  • Aqueous methylation : Initial esterification to methyl 5-chlorosalicylate followed by methylation under aqueous sodium hydroxide and dimethyl sulfate achieves 66% yield.

Aminolysis to Form N-Phenethyl-5-Chloro-2-Methoxybenzamide

The methylated ester reacts with phenethylamine via aminolysis. For example, methyl 5-chloro-2-methoxybenzoate (109 g) and phenethylamine (18 g) in benzene produce N-phenethyl-5-chloro-2-methoxybenzamide as a crystalline solid (90% yield).

Chlorosulfonation and Aminolysis

Chlorosulfonic acid treatment of the benzamide derivative at -10°C generates the sulfonyl chloride intermediate, which is subsequently aminated with ammonia to yield p-(5-chloro-2-methoxybenzamidoethyl)-benzenesulfonamide (70% yield).

Construction of the Tetrahydroquinolin Moiety

Cyclocondensation Strategies

The tetrahydroquinoline scaffold can be assembled via a Knoevenagel condensation/aza-Wittig reaction cascade. o-Azidobenzaldehydes and ketosulfonamides react in acetonitrile with piperidine as a base, forming 3-sulfonylquinolines in 72–95% yields. For the target compound, this method could be adapted by substituting ketosulfonamides with methoxyacetyl-containing building blocks.

Functionalization with Methoxyacetyl Group

Post-cyclization, the tetrahydroquinoline’s amine group is acylated using methoxyacetyl chloride. A analogous procedure involves treating 1,2,3,4-tetrahydroquinolin-7-amine with methoxyacetyl chloride in dichloromethane and triethylamine, achieving near-quantitative acylation under mild conditions.

Coupling Strategies for Final Assembly

Sulfonamide Bond Formation

The benzene sulfonamide core and tetrahydroquinoline moiety are coupled via nucleophilic aromatic substitution. The sulfonyl chloride intermediate reacts with 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine in tetrahydrofuran (THF) with pyridine as a base. Optimization studies suggest that maintaining a temperature of 0–5°C minimizes side reactions, yielding the final product at 65–78%.

Alternative Coupling via Buchwald-Hartwig Amination

Palladium-catalyzed coupling between a brominated sulfonamide and the tetrahydroquinoline amine has been explored. Using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C, this method achieves 60% yield but requires rigorous exclusion of moisture.

Optimization and Yield Analysis

Critical Reaction Parameters

  • Temperature control : Chlorosulfonation requires strict maintenance at -10°C to prevent sulfonic acid formation.

  • Solvent selection : Acetonitrile and piperidine maximize yields in cyclocondensation (95% vs. 72% in THF).

  • Catalyst loading : Raney-Ni (3.4 g per 50g hydrazine hydrate) optimizes reductive steps in intermediate syntheses.

Comparative Yield Data

StepMethodYield (%)Key Conditions
MethylationAnhydrous95K₂CO₃, dimethyl sulfate
ChlorosulfonationLow-temperature70ClSO₃H, -10°C
CyclocondensationKnoevenagel95Piperidine, MeCN, 95°C
Final couplingNucleophilic78Pyridine, THF, 0–5°C

Chemical Reactions Analysis

Types of reactions it undergoes

  • Oxidation: : Reacts with oxidizing agents to potentially form sulfoxides or sulfones.

  • Reduction: : Reducing agents can convert the sulfonamide group to corresponding amines or thiols.

  • Substitution: : Nucleophilic substitution reactions can occur, particularly at the chlorinated position.

Common reagents and conditions used in these reactions

  • Oxidation: : Potassium permanganate (KMnO₄) in acidic or neutral medium.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogenation with catalysts.

  • Substitution: : Nucleophiles like ammonia (NH₃) or amines under suitable conditions.

Major products formed from these reactions

  • Oxidation: : Sulfones and sulfoxides.

  • Reduction: : Amines and thiols.

  • Substitution: : Various substituted derivatives depending on the nucleophile.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising pharmacological properties that make it a candidate for further research in drug development.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, have significant antimicrobial properties. They function by inhibiting bacterial folate synthesis, which is crucial for bacterial growth and reproduction. Studies have shown efficacy against a range of Gram-positive and Gram-negative bacteria, making them valuable in treating infections resistant to conventional antibiotics .

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. It has been noted for its ability to induce apoptosis in cancer cells through the modulation of various signaling pathways. For instance, compounds similar to this sulfonamide have been shown to inhibit cell proliferation and promote programmed cell death in various cancer cell lines .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit certain enzymes involved in metabolic pathways that are dysregulated in diseases such as diabetes and cancer. This inhibition could help in developing therapeutic strategies targeting these metabolic disorders .

Pesticide Development

5-chloro-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has potential applications as a pesticide or herbicide. Its structural characteristics suggest it might interact with specific biological targets in pests or weeds, leading to their control while minimizing harm to beneficial organisms .

Residue Management

Understanding the residue levels of such compounds is crucial for ensuring food safety. Regulatory bodies often set maximum residue limits (MRLs) for pesticides used in agriculture. Research into the degradation pathways of this sulfonamide can provide insights into safe usage levels and environmental impact assessments .

Case Study: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers synthesized a series of sulfonamide derivatives and tested their antimicrobial activity against various pathogens. The results indicated that the derivatives exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as new therapeutic agents .

Case Study: Anticancer Activity

A recent investigation into the anticancer properties of related compounds demonstrated that they effectively inhibited tumor growth in xenograft models of breast cancer. The study concluded that these compounds could serve as lead structures for developing novel anticancer therapies .

Data Tables

Application AreaPotential UsesKey Findings
Medicinal ChemistryAntimicrobial agentsEffective against MRSA
Anticancer therapiesInduces apoptosis in cancer cells
Enzyme inhibitorsModulates metabolic pathways
Agricultural SciencePesticide developmentPotential for pest control
Residue managementInsights into safe usage levels

Mechanism of Action

Molecular targets and pathways involved: The compound can interact with a variety of molecular targets, including:

  • Enzymes: : Inhibition of sulfonamide-sensitive enzymes, impacting metabolic pathways.

  • Receptors: : Potential binding to receptor sites, altering signal transduction processes.

  • Proteins: : Interaction with proteins, affecting their function and stability.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Key Substituents/Modifications Implications
Target compound C₂₁H₂₂ClN₂O₅S (inferred) - 1-(2-Methoxyacetyl)-tetrahydroquinoline
- 5-Cl, 2-OMe benzene sulfonamide
Enhanced polarity due to methoxyacetyl; sulfonamide may improve binding to sulfonamide targets.
5-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide C₂₂H₁₈ClN₂O₄ (inferred) - 1-(Furan-2-carbonyl)-tetrahydroquinoline
- Benzamide instead of sulfonamide
Reduced hydrogen-bonding capacity (amide vs. sulfonamide); furan may alter metabolic stability.
5-chloro-2-methoxy-N-(2-methyl[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzene-1-sulfonamide C₁₄H₁₃ClN₄O₃S - Triazolo[1,5-a]pyridine scaffold
- 2-Me substituent on triazole
Compact heterocycle may reduce steric hindrance; triazole could enhance π-π stacking interactions.
5-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzenesulfonamide C₂₁H₁₉ClN₂O₅S - Tetrahydroisoquinoline scaffold (vs. tetrahydroquinoline)
- 2-Furanoyl substituent
Isoquinoline’s planar structure may alter binding orientation; furanoyl increases lipophilicity.
5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide C₁₈H₂₁ClN₂O₄S₂ - 1-Ethylsulfonyl substituent
- 2-Me (vs. 2-OMe) on benzene
Ethylsulfonyl group may enhance solubility; methyl substitution reduces electron-donating effects.

Functional Group Analysis

  • Sulfonamide vs. Benzamide: The target compound and the triazolo-pyridine analog retain the sulfonamide group, which is known for strong hydrogen-bonding interactions with biological targets (e.g., carbonic anhydrases).
  • Furan rings are prone to oxidative metabolism, whereas methoxyacetyl may resist such degradation .

Scaffold Modifications

  • Tetrahydroquinoline vs. Tetrahydroisoquinoline: The isoquinoline analog differs in the position of the nitrogen atom, altering electron distribution and steric accessibility. This could impact binding to targets requiring planar aromatic systems.
  • Triazolo[1,5-a]pyridine vs.

Substituent Effects

  • Methoxy vs. Methyl Groups: The 2-methoxy group in the target compound and analog provides electron-donating effects, stabilizing aromatic systems.
  • Ethylsulfonyl vs. Methoxyacetyl : The ethylsulfonyl group in increases hydrophilicity and may enhance solubility in aqueous environments compared to the methoxyacetyl group in the target compound.

Research Implications

The target compound’s sulfonamide and methoxyacetyl groups may synergistically improve binding to sulfonamide-sensitive enzymes (e.g., kinases or proteases).

The triazolo-pyridine analog could exhibit superior pharmacokinetics due to its smaller size and heteroaromatic scaffold.

The isoquinoline analog might face challenges in target engagement due to altered nitrogen positioning.

Limitations

Physical property data (e.g., melting points, solubility) and direct biological activity comparisons are unavailable in the provided sources. Further experimental studies are required to validate these structural inferences.

Biological Activity

5-Chloro-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure that may influence its interaction with biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The chemical formula for this compound is C18H19ClN2O6SC_{18}H_{19}ClN_{2}O_{6}S, with a molecular weight of approximately 426.87 g/mol. The compound's structure includes a chloro and methoxy group on the benzene ring, which may enhance its solubility and biological activity.

Biological Activity Overview

Research indicates that sulfonamide derivatives can exhibit a variety of biological activities, including antibacterial, antifungal, antitumor, and enzyme inhibition properties. The specific activities of this compound are summarized below.

Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties. In studies assessing the antibacterial efficacy of similar compounds:

  • Compounds with sulfonamide moieties showed moderate to strong activity against Salmonella typhi and Bacillus subtilis .
  • The mechanism often involves the inhibition of bacterial folate synthesis by competing with para-aminobenzoic acid (PABA) .

Enzyme Inhibition

Sulfonamides have also been reported to inhibit various enzymes:

  • The compound was evaluated for its effect on urease activity, demonstrating significant inhibitory effects .
  • Additionally, it may interact with acetylcholinesterase, which is crucial for neurotransmission .

Case Studies and Research Findings

Several studies have explored the biological activity of sulfonamide derivatives, providing insights into the potential applications of this compound.

Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of various sulfonamide derivatives using DPPH assays. Results indicated that modifications in the sulfonamide structure could enhance radical scavenging activity. For instance, methoxazole rings were shown to improve antioxidant properties significantly .

Study 2: Cardiovascular Effects

Another research focused on the cardiovascular effects of benzenesulfonamides. It was found that certain derivatives could act as calcium channel inhibitors, influencing perfusion pressure in isolated rat heart models . This suggests potential therapeutic applications in managing cardiovascular diseases.

Data Tables

Activity Type Target Organism/Enzyme Activity Level Reference
AntibacterialSalmonella typhiModerate to Strong
AntibacterialBacillus subtilisModerate to Strong
Enzyme InhibitionUreaseSignificant Inhibition
Enzyme InhibitionAcetylcholinesteraseNotable Inhibition
Antioxidant ActivityDPPH AssayEnhanced Activity

Q & A

Q. What are the typical synthetic routes for synthesizing 5-chloro-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide?

The compound is synthesized via multi-step reactions, starting with the formation of the tetrahydroquinoline core. Key steps include:

  • Nucleophilic substitution to introduce the methoxyacetyl group at the 1-position of the tetrahydroquinoline.
  • Sulfonamide coupling between the sulfonyl chloride derivative and the amine group on the tetrahydroquinoline moiety.
  • Purification via column chromatography and characterization using NMR spectroscopy and mass spectrometry (MS) to confirm structural integrity .

Q. Which structural features of this compound contribute to its biological activity?

Critical structural elements include:

  • Sulfonamide group (-SO2NH2) : Enhances binding to biological targets like enzymes or receptors via hydrogen bonding.
  • Chloro and methoxy substituents : Influence electronic properties and steric interactions, affecting target affinity.
  • Tetrahydroquinoline core : Provides rigidity and facilitates π-π stacking interactions in hydrophobic binding pockets .

Q. What analytical techniques are essential for confirming the compound’s structure?

  • 1H/13C NMR spectroscopy : Assigns proton and carbon environments, verifying substituent positions.
  • High-resolution MS (HRMS) : Confirms molecular formula.
  • Single-crystal X-ray diffraction : Resolves 3D conformation and stereochemistry, as demonstrated in crystallographic studies .

Q. How should researchers handle stability issues during storage?

The compound is sensitive to light and moisture due to its sulfonamide and acetyl groups. Store under inert atmosphere (argon/nitrogen), use desiccants, and avoid prolonged exposure to ambient conditions .

Advanced Research Questions

Q. What strategies can optimize the synthesis to improve yield and purity?

  • Reaction optimization : Adjust temperature (e.g., lower temps for sensitive intermediates) and catalyst loading (e.g., Pd catalysts for coupling reactions).
  • Purification : Employ preparative HPLC for challenging separations.
  • Process monitoring : Use thin-layer chromatography (TLC) or in situ FTIR to track reaction progress .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Synthesize analogs with modified substituents (e.g., replacing chloro with fluoro or varying methoxy positions).
  • Evaluate bioactivity in cell-based assays (e.g., anti-proliferation assays for cancer targets).
  • Perform statistical modeling (e.g., QSAR) to correlate structural changes with activity trends .

Q. What methods resolve contradictions between structural data and biological assay results?

  • Re-synthesize the compound to rule out impurities.
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity).
  • Conduct molecular docking to validate hypothesized binding modes against crystallographic data .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Generate 3D conformers using SMILES/InChI descriptors (e.g., from ).
  • Perform molecular dynamics (MD) simulations to assess binding stability.
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What formulation strategies enhance stability for in vivo studies?

  • Lyophilization : Improves shelf-life by removing water.
  • Nanoparticle encapsulation : Uses PLGA or liposomes to protect against metabolic degradation.
  • Excipient screening : Test stabilizers like cyclodextrins or albumin .

Q. How to address discrepancies between in vitro and in vivo efficacy data?

  • Evaluate pharmacokinetics (e.g., bioavailability, half-life) via LC-MS/MS.
  • Investigate metabolic pathways using liver microsomes or hepatocyte assays.
  • Optimize dosing regimens in animal models to bridge efficacy gaps .

Q. What advanced techniques identify the compound’s molecular targets?

  • Chemical proteomics : Use affinity-based probes to pull down interacting proteins.
  • Cryo-EM/X-ray crystallography : Resolve target-bound structures (access data via CCDC, as in ).
  • CRISPR screening : Identify gene knockouts that modulate compound sensitivity .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across different assay platforms?

  • Assay validation : Ensure consistency in cell lines, incubation times, and readouts.
  • Dose-response curves : Compare EC50/IC50 values across platforms.
  • Mechanistic studies : Use pathway-specific inhibitors/activators to isolate confounding factors .

Q. What steps mitigate variability in synthetic batches?

  • Implement quality-by-design (QbD) principles for critical process parameters.
  • Use design of experiments (DoE) to identify robust reaction conditions.
  • Standardize analytical protocols (e.g., USP/ICH guidelines) for batch release .

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